molecular formula C13H11F3N2O2S B2565322 Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate CAS No. 126533-82-2

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate

Cat. No.: B2565322
CAS No.: 126533-82-2
M. Wt: 316.3
InChI Key: QCWORPWAKUCKSU-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a thiazole ring, culminating in an ethyl ester functional group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-(trifluoromethyl)aniline, which is then subjected to a condensation reaction with thioamide derivatives to form the thiazole ring. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Industrial methods focus on minimizing by-products and maximizing the overall yield through precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate can be compared with other compounds that have similar structural features:

    Ethyl 4-aminothiazolecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-((3-(Trifluoromethyl)phenyl)amino)thiazole: Does not have the ester group, which affects its solubility and reactivity.

    Trifluoromethylphenylthiazole: Similar in structure but without the amino group, leading to different interaction profiles with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 320.33 g/mol
  • CAS Number : 58496111

The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and biological potency.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity. It has been shown to exhibit potent antibacterial effects against various strains of bacteria. For instance, derivatives of thiazole compounds have demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The presence of the thiazole moiety is essential for binding to these targets, facilitating the disruption of bacterial cell division .

Cytotoxicity and Selectivity

In vitro studies indicate that this compound exhibits low cytotoxicity towards human cell lines (e.g., HepG2 liver cells), suggesting a favorable selectivity index. This characteristic is vital for drug development as it minimizes potential side effects associated with systemic toxicity .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the efficacy of various thiazole derivatives, including this compound). The results showed that this compound had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights :
    Another research effort focused on elucidating the binding interactions between the compound and DNA gyrase. Using molecular docking studies, researchers found that specific interactions between the trifluoromethyl group and hydrophobic pockets in the enzyme enhanced binding affinity, leading to effective inhibition of enzymatic activity .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
Antibacterial ActivityMIC values as low as 0.008 μg/mL
CytotoxicityLow toxicity in HepG2 cells
Enzyme InhibitionIC50 values ranging from 0.0033 to 0.046 μg/mL

Properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWORPWAKUCKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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